Oxazolo[5,4-c]pyridine-2(1h)-thione
Description
Oxazolo[5,4-c]pyridine-2(1H)-thione is a bicyclic heterocyclic compound featuring fused oxazole (a five-membered ring containing oxygen and nitrogen) and pyridine (a six-membered aromatic ring with nitrogen) moieties. The thione (–C=S) functional group at the 2-position enhances its reactivity, enabling participation in nucleophilic substitutions and coordination chemistry.
Properties
IUPAC Name |
1H-[1,3]oxazolo[5,4-c]pyridine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c10-6-8-4-1-2-7-3-5(4)9-6/h1-3H,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJNQCOGXNEEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293679 | |
| Record name | Oxazolo[5,4-c]pyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169205-98-5 | |
| Record name | Oxazolo[5,4-c]pyridine-2(1H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169205-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazolo[5,4-c]pyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Thiazolo[5,4-c]pyridine-2(1H)-thione (CAS 116990-44-4)
Structural Differences : Replaces the oxygen atom in the oxazole ring with sulfur, forming a thiazole moiety.
Properties :
- Molecular Formula : C₆H₄N₂S₂
- Molecular Weight : 168.24 g/mol
- Density : 1.6 g/cm³
- Key Features : Sulfur in the thiazole ring increases lipophilicity and enhances antimicrobial activity compared to oxazole derivatives. The thione group allows coordination with metal ions, useful in catalysis .
Applications : Explored as a scaffold for antifungal agents and metal-organic frameworks .
Oxazolo[4,5-c]pyridine-2(3H)-thione (CAS 120640-76-8)
Structural Differences : Positional isomerism—fusion at [4,5-c] instead of [5,4-c].
Properties :
- Molecular Formula : C₆H₄N₂OS
- Molecular Weight : 152.17 g/mol
- Synthesis: Derived from 2-amino-3-hydroxypyridine via cyclization with isothiocyanates . Applications: Intermediate in synthesizing fluorescent dyes for RNA sensing .
7,7-Dimethyl-5a,6,7,8-tetrahydro-9H-pyrido[2',3':4,5]oxazolo[3,2-c]pyrimidine-9-thione (84)
Structural Differences : Incorporates a pyrimidine ring fused to oxazole and pyridine.
Properties :
5-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione (CAS 108310-83-4)
Structural Differences : Methoxy (–OCH₃) substituent at the 5-position of the thiazolo-pyridine system.
Properties :
- Molecular Formula : C₇H₆N₂OS₂
- Molecular Weight : 198.27 g/mol
Comparative Data Tables
Table 1. Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Oxazolo[5,4-c]pyridine-2(1H)-thione | C₆H₄N₂OS | 152.17 | Oxazole, thione |
| Thiazolo[5,4-c]pyridine-2(1H)-thione | C₆H₄N₂S₂ | 168.24 | Thiazole, thione |
| Oxazolo[4,5-c]pyridine-2(3H)-thione | C₆H₄N₂OS | 152.17 | Oxazole, thione |
| 5-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione | C₇H₆N₂OS₂ | 198.27 | Thiazole, thione, methoxy |
Q & A
Q. What are the standard synthetic routes for Oxazolo[5,4-c]pyridine-2(1H)-thione, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation reactions. For example, reacting 2-amino-3-hydroxypyridine derivatives with isothiocyanates under reflux in methanol produces oxazolo-pyridine-thione frameworks . Key parameters include:
- Temperature : Prolonged reflux (~48–72 hours) improves cyclization efficiency.
- Solvent : Polar aprotic solvents (e.g., THF) enhance intermediate stability, while protic solvents (e.g., methanol) favor tautomerization .
- Catalysts : Triethylamine (Et₃N) is critical for deprotonation and facilitating nucleophilic attack . Yield optimization requires balancing these factors, with typical yields ranging from 50–75% .
Q. How can the structure of this compound be confirmed experimentally?
Structural validation employs:
- NMR spectroscopy : ¹H NMR detects aromatic protons (δ 7.2–8.5 ppm) and thione tautomerization shifts. ¹³C NMR confirms carbonyl (C=S) at ~180–190 ppm .
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical molecular weights (e.g., ~195–280 g/mol) .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must match calculated values within ±0.3% .
Q. What safety protocols are essential when handling this compound in the lab?
Despite limited toxicity data for the specific compound, analogous thione derivatives require:
- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Fume hoods for reactions releasing volatile byproducts (e.g., H₂S) .
- Waste disposal : Neutralization with dilute NaOH before disposal to mitigate sulfur-containing hazards .
Advanced Research Questions
Q. How does thione-thiol tautomerism affect the reactivity of this compound?
The thione (C=S) form dominates in solution, but equilibrium with the thiol (SH) tautomer can be influenced by:
- pH : Basic conditions favor deprotonation to the thiolate anion, enhancing nucleophilicity .
- Solvent polarity : Polar solvents stabilize the thione form, while nonpolar media may shift equilibrium toward thiol . This tautomerism impacts reactivity in metal coordination (e.g., with Pd or Cu catalysts) and alkylation reactions .
Q. What computational methods are suitable for studying the electronic properties of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311G** reliably model:
Q. How can contradictory data on synthetic yields or purity be resolved?
Common discrepancies arise from:
- Impurity profiles : Byproducts from incomplete cyclization (e.g., open-chain thioureas) may co-elute in HPLC. Use preparative TLC or column chromatography for purification .
- Moisture sensitivity : Thione derivatives hydrolyze in humid conditions; yields improve with anhydrous solvents and inert atmospheres .
- Analytical calibration : Validate LC-MS and NMR against certified reference standards .
Q. What strategies optimize bioactivity assays for this compound?
For enzyme inhibition studies:
- Solubility : Use DMSO stocks (<1% v/v) to avoid solvent interference .
- Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values .
- Control experiments : Include known inhibitors (e.g., allopurinol for xanthine oxidase) to validate assay conditions .
Q. How can scaled-up synthesis maintain purity while minimizing hazards?
Industrial-scale production requires:
- Flow chemistry : Continuous reactors reduce exothermic risks and improve mixing .
- In-line monitoring : UV-Vis or IR sensors track reaction progress and byproduct formation .
- Green chemistry : Replace toxic reagents (e.g., POCl₃) with immobilized catalysts or biocatalysts .
Methodological Notes
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